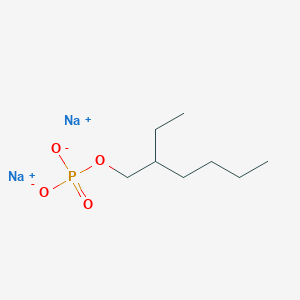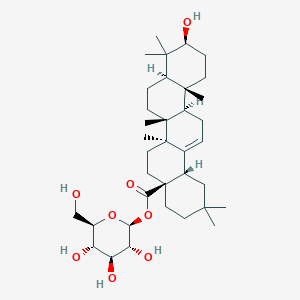
oleanolic acid beta-D-glucopyranosyl ester
Descripción general
Descripción
Oleanolic acid beta-D-glucopyranosyl ester is a triterpenoid saponin . It has a role as a metabolite and is a natural product found in Camphorosma monspeliaca and Hemsleya macrosperma . The molecular formula of this compound is C36H58O8 .
Synthesis Analysis
The synthesis of oleanolic acid saponins has been reported in the literature . For instance, 3-O-[β-D-Glucopyranosyl-(1→3)-α-L-arabinopyranosyl]-oleanolic acid-28-O-[β-D-glucopyranosyl] ester was synthesized concisely by a convergent strategy .Molecular Structure Analysis
The IUPAC name of oleanolic acid beta-D-glucopyranosyl ester is (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate .Aplicaciones Científicas De Investigación
Application in Applied Microbiology and Biotechnology
- Summary : Oleanane-type ginsenosides, a class of compounds with remarkable pharmacological activities, have been studied. The lack of effective preparation methods for specific rare ginsenosides has hindered the exploration of their pharmacological properties .
- Methods : A novel glycoside hydrolase Pl GH3 was cloned from Paenibacillus lactis 154 and heterologously expressed in Escherichia coli. The enzymatic characterization results of Pl GH3 showed that the optimal reaction pH and temperature was 8 and 50 °C by using p-nitrophenyl-β-d-glucopyranoside as a substrate, respectively .
- Results : Pl GH3 exhibits a highly specific activity on hydrolyzing the 28-O-β-d-glucopyranosyl ester bond of oleanane-type saponins. Four kinds of rare oleanane-type ginsenosides were successfully prepared by biotransforming total saponins extracted from Panax japonicus .
Application in Pharmacology
- Summary : There is evidence suggesting that oleanolic acid might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications . Numerous studies have highlighted the diverse beneficial properties of OA and its derivatives, encompassing anti-inflammatory, antioxidant, antiviral, anti-diabetic, and anticancer effects .
- Results : The results or outcomes obtained also vary widely, but generally indicate potential beneficial effects of oleanolic acid in the treatment or management of various health conditions .
Application in Biotechnology
- Summary : The glucose at C-28 in oleanane-type saponins can be directionally hydrolyzed . This is significant because rare deglycosylated oleanane-type saponins exhibit a variety of activities .
- Methods : The mechanism of hydrolysis specificity was presumably elucidated through molecular docking . Eventually, four kinds of rare oleanane-type ginsenosides were successfully prepared by biotransforming total saponins extracted from Panax japonicus .
- Results : This study contributes to understanding the mechanism of enzymatic hydrolysis of the GH3 family and provides a practical route for the preparation of rare oleanane-type ginsenosides through biotransformation .
Application in Herbal Medicine
- Summary : Oleanolic acid 28-O-β-D-glucopyranoside (β-D-Glucopyranosyl oleanolate) is a saponin isolated from the roots of Achyranthes bidentata Blume .
Application in Chemical Research
Application in Metabolite Research
Safety And Hazards
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKFOIBUKYMVRJ-YHFBEQRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oleanolic acid beta-D-glucopyranosyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



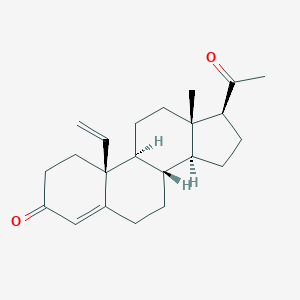
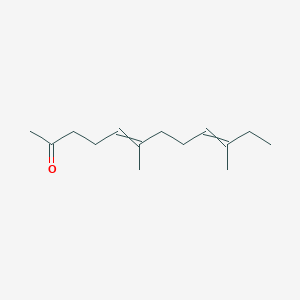
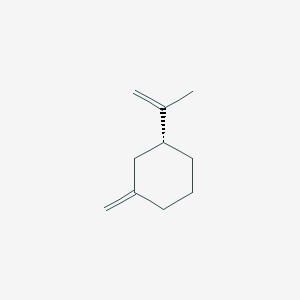
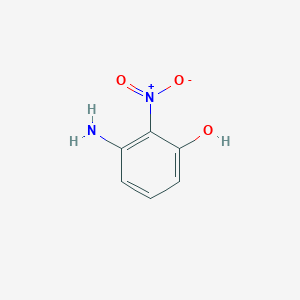
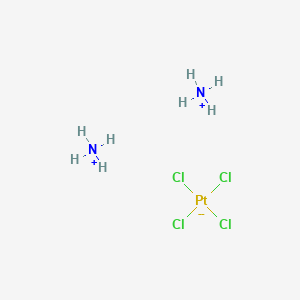
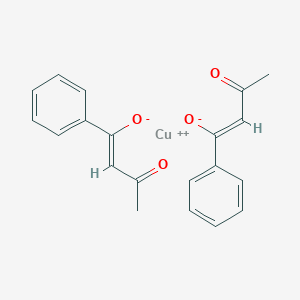
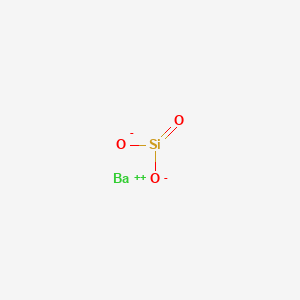
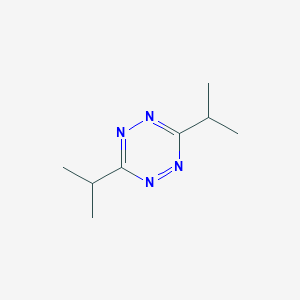
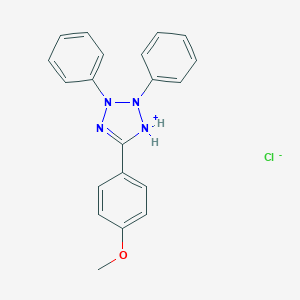
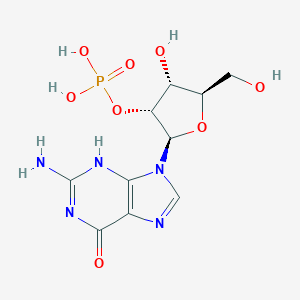
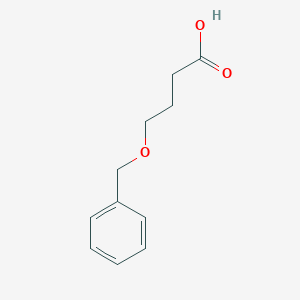
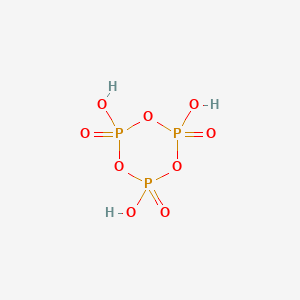
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
